5-((4-Ethylphenyl)methyl)-2-oxazolidinone
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Overview
Description
5-(4-Ethylbenzyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a 4-ethylbenzyl substituent at the 5-position. This structural motif is crucial for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylbenzyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethylbenzylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring. Another method includes the use of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane has been reported to produce oxazolidinones in high yields . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is another practical method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylbenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and aryl bromides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-(4-Ethylbenzyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-ethylbenzyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Cytoxazone: A compound with a similar oxazolidinone ring structure but different substituents.
Uniqueness
5-(4-Ethylbenzyl)oxazolidin-2-one is unique due to its specific substituent at the 5-position, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new antibacterial agents and studying structure-activity relationships in oxazolidinones .
Properties
CAS No. |
62825-98-3 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-9-3-5-10(6-4-9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
QAVNOTNQZMRRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2CNC(=O)O2 |
Origin of Product |
United States |
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